molecular formula C13H9FN2O3 B8790863 Benzamide, N-(3-nitrophenyl)-4-fluoro-

Benzamide, N-(3-nitrophenyl)-4-fluoro-

Cat. No.: B8790863
M. Wt: 260.22 g/mol
InChI Key: YVWSFJPMKQLACJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzamide, N-(3-nitrophenyl)-4-fluoro- (molecular formula: C₁₃H₉FN₂O₃, molecular weight: 260.2206 g/mol) is a substituted benzamide derivative characterized by a fluorine atom at the para position of the benzamide ring and a 3-nitrophenyl group attached to the amide nitrogen . Its IUPAC InChIKey (YVWSFJPMKQLACJ-UHFFFAOYSA-N) confirms the structural arrangement, which can be visualized as a 2D Mol file or 3D SD file for computational studies .

The compound’s physicochemical properties, such as its logP value of 2.986 , suggest moderate lipophilicity, which is critical for bioavailability in pharmacological contexts.

Properties

Molecular Formula

C13H9FN2O3

Molecular Weight

260.22 g/mol

IUPAC Name

4-fluoro-N-(3-nitrophenyl)benzamide

InChI

InChI=1S/C13H9FN2O3/c14-10-6-4-9(5-7-10)13(17)15-11-2-1-3-12(8-11)16(18)19/h1-8H,(H,15,17)

InChI Key

YVWSFJPMKQLACJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of Benzamide Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) logP Key Substituents Notable Properties
N-(3-nitrophenyl)-4-fluorobenzamide C₁₃H₉FN₂O₃ 260.22 2.986 4-F, 3-NO₂ on phenylamide Moderate lipophilicity
N-(3-nitrophenyl)-2-fluorobenzamide C₁₃H₉FN₂O₃ 260.22 2.986 2-F, 3-NO₂ on phenylamide Similar lipophilicity; positional isomer
N-(3-nitrophenyl)-3-fluorobenzamide C₁₃H₉FN₂O₃ 260.22 2.986 3-F, 3-NO₂ on phenylamide Structural isomer with identical logP
N-(4-methyl-3-nitrophenyl)-4-(trifluoromethyl)benzamide C₁₅H₁₂F₃N₂O₃ 324.26 N/A 4-CF₃, 4-CH₃, 3-NO₂ Higher molecular weight; enhanced steric effects
N-(2,4-dichlorophenyl)-4-fluorobenzamide C₁₃H₈Cl₂FNO 284.12 N/A 4-F, 2,4-Cl₂ on phenylamide Increased halogenation; potential reactivity
N-(3-nitrophenyl)-2,6-difluorobenzamide C₁₃H₈F₂N₂O₃ 278.21 N/A 2,6-diF, 3-NO₂ on phenylamide Higher polarity due to additional F atoms

Key Observations:

  • Halogenation Impact : Chlorine substitution (e.g., in N-(2,4-dichlorophenyl)-4-fluorobenzamide ) increases molecular weight and may enhance electrophilic reactivity compared to nitro-fluoro derivatives.

Thermal and Spectral Properties

  • N-(3-nitrophenyl)-2,6-difluorobenzamide (CAS 294852-79-2) has a calculated boiling point of 884.26 K and critical temperature of 1125.46 K . These values, derived from Joback’s method, suggest higher thermal stability compared to mono-fluoro analogs, though experimental validation is needed.
  • The target compound’s gas chromatography data (column type: HP-5MS; active phase: 5% diphenyl/95% dimethylpolysiloxane) can be contrasted with chromatographic profiles of chlorinated or trifluoromethylated analogs to assess volatility differences.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.